Cas no 1499031-13-8 (4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid)

4-(Dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a dimethyloxazole moiety fused with a tetrahydropyran ring. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural framework, which combines a rigid oxazole heterocycle with a flexible oxane ring. The carboxylic acid functional group enhances its utility as a versatile building block for further derivatization, such as amide formation or esterification. Its well-defined stereochemistry and stability under standard conditions make it suitable for applications in drug discovery, particularly in the development of bioactive molecules targeting specific enzymatic or receptor interactions. The compound is typically handled under inert conditions to preserve its integrity.
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid structure
1499031-13-8 structure
Product Name:4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid
CAS No:1499031-13-8
MF:C11H15NO4
MW:225.241103410721
CID:6460812
PubChem ID:96798465
Update Time:2025-05-20

4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid
    • 1499031-13-8
    • EN300-1790303
    • Inchi: 1S/C11H15NO4/c1-7-9(8(2)16-12-7)11(10(13)14)3-5-15-6-4-11/h3-6H2,1-2H3,(H,13,14)
    • InChI Key: OQERCKPQMVCOOC-UHFFFAOYSA-N
    • SMILES: O1CCC(C(=O)O)(C2C(C)=NOC=2C)CC1

Computed Properties

  • Exact Mass: 225.10010796g/mol
  • Monoisotopic Mass: 225.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 72.6Ų

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Additional information on 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid

Research Briefing on 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid (CAS: 1499031-13-8)

In recent years, the compound 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid (CAS: 1499031-13-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic carboxylic acid derivative, characterized by its unique oxazole and oxane moieties, has shown promising potential as a building block for drug discovery and as a modulator of biological targets. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and applications in drug development.

The synthesis of 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthetic route involving the condensation of dimethyloxazole with oxane-4-carboxylic acid precursors under mild catalytic conditions. The reported method achieved a yield of 78% with high enantiomeric purity, making it suitable for scalable production. The compound's structural features, including its rigid oxane ring and electron-rich oxazole group, contribute to its ability to interact with biological targets such as enzymes and receptors.

Pharmacological investigations have revealed that 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid exhibits notable activity as an inhibitor of inflammatory signaling pathways. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy in suppressing NF-κB activation in macrophage cells, with an IC50 value of 3.2 µM. This anti-inflammatory activity, coupled with low cytotoxicity (CC50 > 100 µM in HEK293 cells), positions the compound as a potential lead for developing new therapeutics for chronic inflammatory diseases.

Further research has explored the compound's utility as a versatile intermediate in medicinal chemistry. Its carboxylic acid functionality allows for straightforward derivatization, enabling the creation of amide, ester, and other derivatives with enhanced pharmacological profiles. A 2024 study in ACS Chemical Biology highlighted its use in constructing a library of small molecules targeting G protein-coupled receptors (GPCRs), where it served as a core scaffold for optimizing binding affinity and selectivity.

In conclusion, 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid (CAS: 1499031-13-8) represents a valuable chemical entity with diverse applications in drug discovery. Its synthetic accessibility, favorable pharmacological properties, and structural versatility make it a compelling subject for ongoing research. Future studies may focus on expanding its therapeutic potential through targeted derivatization and in vivo validation of its biological effects.

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